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Compound of Interest

Compound Name: BUR1

Cat. No.: B15542163 Get Quote

Welcome to the technical support center for researchers working with BUR1 overexpression.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed

experimental protocols to help you navigate potential challenges and ensure the success of

your experiments.

Frequently Asked Questions (FAQs)
Q1: What is BUR1 and what is its primary function in Saccharomyces cerevisiae?

A1: BUR1 is a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae. It forms a

complex with its cyclin partner, Bur2, to create the BUR kinase complex. This complex plays a

crucial role in the regulation of transcription elongation by RNA Polymerase II. It is involved in

the phosphorylation of the C-terminal region (CTR) of the transcription elongation factor Spt5

and the linker region of the largest subunit of RNA Polymerase II, Rpb1. These phosphorylation

events are important for efficient transcription and for coupling transcription to other processes

like histone modification.

Q2: Is overexpressing BUR1 expected to be toxic to yeast cells?

A2: While there is limited direct literature on the toxicity of BUR1 overexpression, it is plausible

that high levels of BUR1 could be detrimental. This is based on the "gene balance hypothesis,"

which suggests that the overexpression of a component of a multi-subunit protein complex can

lead to a stoichiometric imbalance, resulting in cellular stress. An excess of BUR1 without a
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proportional increase in its cyclin partner, Bur2, might lead to the accumulation of non-

functional BUR1 monomers or promiscuous, off-target kinase activity.

Q3: My yeast cells are growing very slowly after inducing BUR1 overexpression. What are the

possible causes?

A3: Slow growth is a common phenotype when a protein is overexpressed at toxic levels. For

BUR1, this could be due to several factors:

Stoichiometric Imbalance: As mentioned, an excess of BUR1 relative to Bur2 could disrupt

the formation of the functional BUR kinase complex.

Cell Cycle Dysregulation: BUR1 has been implicated in cell cycle progression, particularly

the G1/S transition. Overexpression might lead to a deregulation of this process, causing a

growth delay.

Transcriptional Squandering: Overactive BUR1 could lead to widespread and inappropriate

transcription, depleting cellular resources and leading to stress.

Off-Target Effects: At high concentrations, BUR1 might phosphorylate substrates it doesn't

normally interact with, leading to unforeseen cellular consequences.

Q4: I am observing a significant increase in cell death in my BUR1 overexpression

experiments. Why might this be happening?

A4: Increased cell death could be a more severe outcome of the issues causing slow growth. In

particular, a recent study has shown that normal BUR1 activity can become detrimental in cells

with compromised DNA damage checkpoints. Overexpression of BUR1 might exacerbate

underlying replication stress, leading to increased DNA damage and subsequent cell death.

Q5: Can I co-overexpress Bur2 to mitigate the toxic effects of BUR1 overexpression?

A5: Co-overexpressing Bur2 is a logical strategy to try and maintain the stoichiometric balance

of the BUR kinase complex. This could potentially rescue some of the toxic effects by ensuring

that the overexpressed BUR1 is incorporated into a functional complex. However, the overall

level of the active kinase complex will still be high and could lead to other issues if its activity is

not tightly regulated.
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Troubleshooting Guides
Issue 1: Poor or no expression of the BUR1 construct.

Possible Cause Recommendation

Promoter Leakiness/Toxicity

If using a strong inducible promoter like GAL1,

leaky expression prior to induction might be

causing toxicity and loss of the plasmid. Try

switching to a more tightly regulated or weaker

promoter.

Codon Usage

If expressing a BUR1 homolog from another

species, ensure the codons are optimized for S.

cerevisiae.

Plasmid Instability
Verify plasmid retention by plating on selective

and non-selective media.

Inefficient Induction

Ensure the inducing agent (e.g., galactose) is at

the correct concentration and that the carbon

source used for repression (e.g., glucose) has

been thoroughly washed out.

Issue 2: Severe growth defect or cell death upon
induction.
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Possible Cause Recommendation

Excessive Protein Level

Use a titratable promoter system to express

BUR1 at lower levels. Perform a dose-response

experiment to find an expression level that

allows for functional studies without severe

toxicity.

Stoichiometric Imbalance

Co-express BUR1 with its cyclin partner, Bur2,

from the same or a different plasmid to maintain

the complex integrity.

Cell Cycle Arrest

Analyze the cell cycle profile of the cells using

flow cytometry to determine if they are arresting

at a specific phase.

Activation of DNA Damage Response

Check for markers of DNA damage, such as

Rad53 phosphorylation or γ-H2A foci, to see if

the toxicity is related to genome instability.

Data Presentation
Table 1: Key Interactors of the BUR Kinase Complex

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interacting Protein Function
Implications for
Overexpression

Bur2
Cyclin partner, essential for

BUR1 kinase activity.

Overexpression of BUR1

without Bur2 may lead to

inactive or misregulated

kinase.

Spt5
Transcription elongation factor,

a key substrate of BUR1.

Overexpression of BUR1 could

lead to hyperphosphorylation

of Spt5, altering its function.

Rpb1 (RNA Pol II)

Largest subunit of RNA

Polymerase II. The linker

region is a BUR1 substrate.

Hyperphosphorylation of the

Rpb1 linker could affect the

recruitment of other factors to

the elongating polymerase.

Histone H3
BUR1 is involved in regulating

H3K4 and H3K36 methylation.

Overexpression could lead to

aberrant histone modification

patterns and widespread

changes in gene expression.

Experimental Protocols
Inducible Expression of BUR1 using the GAL1 Promoter
This protocol describes a standard method for inducing protein expression from a GAL1

promoter-driven plasmid in S. cerevisiae.

Materials:

Yeast strain transformed with a pYES2-BUR1 plasmid (or similar GAL1-inducible vector).

Synthetic Complete (SC) medium lacking the appropriate nutrient for plasmid selection (e.g.,

SC-Ura).

Sterile glucose, raffinose, and galactose solutions (20% w/v).

Yeast extract-Peptone (YP) medium.
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Procedure:

Pre-culture (Repression): Inoculate a single colony of your yeast strain into 5 mL of SC

medium containing 2% glucose. Grow overnight at 30°C with shaking.

Raffinose Culture (De-repression): The next morning, dilute the overnight culture into 50 mL

of SC medium containing 2% raffinose to an OD600 of ~0.2. Grow for 4-6 hours at 30°C with

shaking until the OD600 reaches 0.5-0.8.

Induction: Add sterile galactose to a final concentration of 2%.

Time Course: Take samples at various time points post-induction (e.g., 0, 2, 4, 6, 8 hours) for

downstream analysis (e.g., Western blotting to check protein levels, growth assays).

Harvesting: Centrifuge the cells at 3,000 x g for 5 minutes, wash with sterile water, and store

the pellet at -80°C or proceed with downstream applications.

Chromatin Immunoprecipitation (ChIP)
This protocol provides a general workflow for performing ChIP in yeast to determine the

genomic localization of overexpressed, epitope-tagged BUR1.

Materials:

Yeast culture expressing HA-tagged BUR1.

Formaldehyde (37%).

Glycine (2.5 M).

Lysis buffer, Wash buffer, Elution buffer.

Anti-HA antibody.

Protein A/G magnetic beads.

Sonicator.

Procedure:
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Cross-linking: To a 50 mL yeast culture (OD600 ~0.8), add formaldehyde to a final

concentration of 1% and incubate for 15 minutes at room temperature with gentle shaking.

Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5

minutes.

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis

buffer. Lyse the cells using glass beads or a bead beater.

Chromatin Shearing: Shear the chromatin to an average size of 200-500 bp using a

sonicator. Centrifuge to pellet cell debris.

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a fraction of

the chromatin with the anti-HA antibody overnight at 4°C. Add protein A/G beads to pull down

the antibody-protein-DNA complexes.

Washes: Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and

TE buffer to remove non-specific binding.

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the

cross-links by incubating at 65°C overnight in the presence of proteinase K.

DNA Purification: Purify the DNA using a PCR purification kit.

Analysis: Analyze the enrichment of specific DNA sequences by qPCR.

Yeast Spot Assay for Viability
This is a simple qualitative assay to assess the effect of BUR1 overexpression on cell viability.

Materials:

Yeast cultures (uninduced and induced).

96-well plate.

Sterile water or media for dilutions.

Agar plates with appropriate selective media.
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Procedure:

Grow yeast cultures to mid-log phase.

Normalize the cultures to an OD600 of 1.0 in a 96-well plate.

Perform a 10-fold serial dilution in sterile water or media across the wells of the plate (e.g.,

10^0, 10^-1, 10^-2, 10^-3, 10^-4).

Spot 5 µL of each dilution onto the appropriate agar plates (e.g., a plate with glucose for the

uninduced control and a plate with galactose for the induced sample).

Allow the spots to dry completely before inverting the plates.

Incubate the plates at 30°C for 2-3 days and document the growth.
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Caption: The BUR1 signaling pathway in transcription elongation.
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Caption: Experimental workflow for analyzing BUR1 overexpression.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15542163?utm_src=pdf-body-img
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BUR1 Overexpression
Causes Growth Defect

Is BUR1 protein
expression confirmed?

Troubleshoot induction
protocol and check plasmid

integrity.

No

Is the growth defect
severe?

Yes

Use a weaker/titratable
promoter or lower

inducer concentration.

Yes

Co-express with Bur2 to
maintain complex balance.

Yes

Investigate specific cause:
- Cell cycle analysis

- DNA damage assay

No (Moderate Defect)

Click to download full resolution via product page

Caption: Troubleshooting decision tree for BUR1 overexpression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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